molecular formula C8H8BrClN2S B2484633 (5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride CAS No. 2138191-03-2

(5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride

Cat. No.: B2484633
CAS No.: 2138191-03-2
M. Wt: 279.58
InChI Key: AZRJEOGMXNTZOF-UHFFFAOYSA-N
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Description

(5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8BrN2S·HCl. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride typically involves the bromination of 1,3-benzothiazole followed by the introduction of a methanamine group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1,3-benzothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

(5-bromo-1,3-benzothiazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRJEOGMXNTZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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